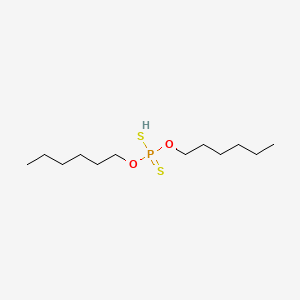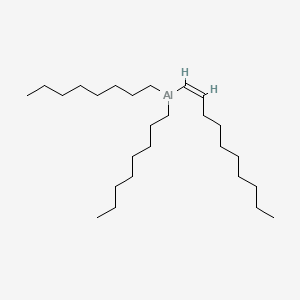
(Z)-Dec-1-enyldioctylaluminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-Dec-1-enyldioctylaluminium is an organoaluminium compound characterized by the presence of a dec-1-enyl group and two octyl groups attached to an aluminium atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Dec-1-enyldioctylaluminium typically involves the reaction of dec-1-ene with dioctylaluminium hydride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include moderate temperatures and the use of a solvent like toluene or hexane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-Dec-1-enyldioctylaluminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminium oxides and other by-products.
Reduction: It can act as a reducing agent in certain reactions, converting other compounds to their reduced forms.
Substitution: The dec-1-enyl and octyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, acids, and bases. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield aluminium oxides, while substitution reactions can produce a variety of organoaluminium compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-Dec-1-enyldioctylaluminium is used as a catalyst in polymerization reactions, particularly in the production of polyolefins. Its ability to facilitate the formation of long-chain polymers makes it valuable in the plastics industry.
Biology
While its applications in biology are less common, this compound has been studied for its potential use in drug delivery systems. Its organometallic nature allows it to interact with biological molecules in unique ways, potentially enhancing the delivery of therapeutic agents.
Medicine
Research in medicine has explored the use of this compound in the development of novel pharmaceuticals. Its ability to form stable complexes with various ligands makes it a candidate for drug design and synthesis.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable component in the synthesis of high-performance materials and coatings.
Wirkmechanismus
The mechanism by which (Z)-Dec-1-enyldioctylaluminium exerts its effects involves the interaction of its aluminium center with various molecular targets. The aluminium atom can coordinate with electron-rich species, facilitating catalytic reactions. The dec-1-enyl and octyl groups provide steric and electronic effects that influence the compound’s reactivity and selectivity in different reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (Z)-Dec-1-enyldioctylaluminium include other organoaluminium compounds such as triethylaluminium, trimethylaluminium, and diisobutylaluminium hydride. These compounds share the common feature of having aluminium atoms bonded to organic groups.
Uniqueness
What sets this compound apart from its counterparts is the presence of the dec-1-enyl group, which imparts unique reactivity and selectivity. This structural feature allows it to participate in specific reactions that other organoaluminium compounds may not readily undergo.
Eigenschaften
CAS-Nummer |
68900-77-6 |
|---|---|
Molekularformel |
C26H53Al |
Molekulargewicht |
392.7 g/mol |
IUPAC-Name |
[(Z)-dec-1-enyl]-dioctylalumane |
InChI |
InChI=1S/C10H19.2C8H17.Al/c1-3-5-7-9-10-8-6-4-2;2*1-3-5-7-8-6-4-2;/h1,3H,4-10H2,2H3;2*1,3-8H2,2H3; |
InChI-Schlüssel |
UWJGEOKDDWFZCQ-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\[Al](CCCCCCCC)CCCCCCCC |
Kanonische SMILES |
CCCCCCCCC=C[Al](CCCCCCCC)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl-[(3Z)-5-[tert-butyl(dimethyl)silyl]oxy-3-[(2Z)-2-[1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-methylidenecyclohexyl]oxy-dimethylsilane](/img/structure/B13761648.png)

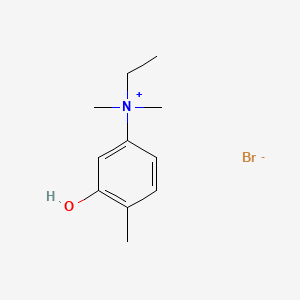
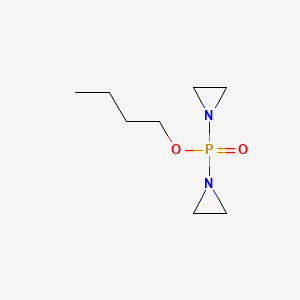
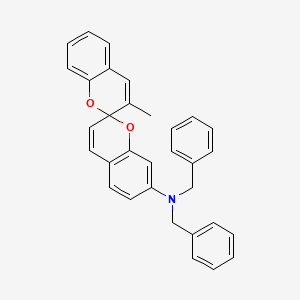
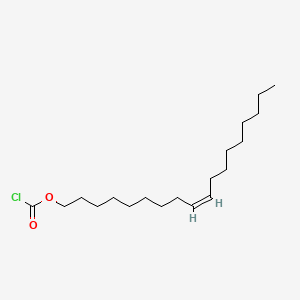
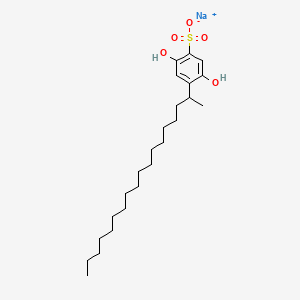
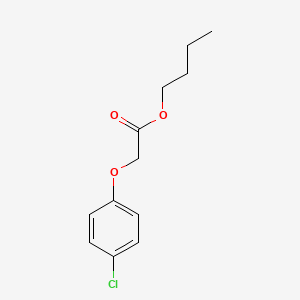
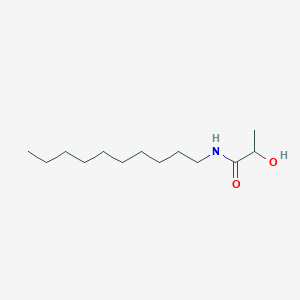
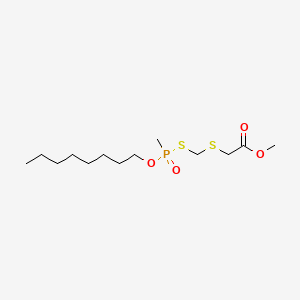
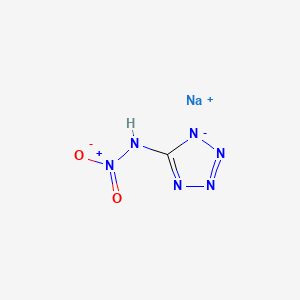
![2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;diethyl-[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]ethyl]azanium](/img/structure/B13761687.png)
